17-(4-bromophenyl)-1-{(E)-[(2-hydroxyethyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
17-(4-BROMOPHENYL)-1-{(E)-[(2-HYDROXYETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound characterized by its unique pentacyclic structure and the presence of a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(4-BROMOPHENYL)-1-{(E)-[(2-HYDROXYETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pentacyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the bromophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the imino group: This is typically done through condensation reactions with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a carboxylic acid, while reduction of the imino group can produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. Its structural features may allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.
Industry
In the industrial sector, the compound’s unique properties could be leveraged in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 17-(4-BROMOPHENYL)-1-{(E)-[(2-HYDROXYETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is not fully understood, but it is believed to involve interactions with specific molecular targets. The imino group may play a key role in binding to enzymes or receptors, while the bromophenyl group could enhance the compound’s affinity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 17-(4-Bromo-3-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 2-(4-bromophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate
Uniqueness
The uniqueness of 17-(4-BROMOPHENYL)-1-{(E)-[(2-HYDROXYETHYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its specific combination of functional groups and its pentacyclic structure. This combination imparts unique chemical and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C27H21BrN2O3 |
---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
17-(4-bromophenyl)-1-(2-hydroxyethyliminomethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C27H21BrN2O3/c28-16-9-11-17(12-10-16)30-25(32)23-22-18-5-1-3-7-20(18)27(15-29-13-14-31,24(23)26(30)33)21-8-4-2-6-19(21)22/h1-12,15,22-24,31H,13-14H2 |
InChI Key |
AEYFYHAONZYIHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C=NCCO)C(=O)N(C4=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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